molecular formula C18H16N2O B10936072 (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B10936072
M. Wt: 276.3 g/mol
InChI Key: JTYVEOJQEPEVSU-MDZDMXLPSA-N
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Description

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area could involve in vitro and in vivo studies to evaluate its efficacy and safety.

Industry

In industry, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals

Mechanism of Action

The mechanism of action of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE would depend on its specific biological target. For example, if it exhibits anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis. Molecular docking studies and biochemical assays can help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.

    Pyrazoles: Compounds containing the pyrazole ring, known for their pharmacological properties.

Uniqueness

(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE is unique due to the presence of both a pyrazole ring and a naphthyl group. This combination may enhance its chemical reactivity and biological activity compared to other chalcones or pyrazoles.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C18H16N2O/c1-13-17(12-19-20(13)2)9-10-18(21)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,1-2H3/b10-9+

InChI Key

JTYVEOJQEPEVSU-MDZDMXLPSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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